molecular formula C10H20N2 B3017362 (3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine CAS No. 1354354-43-0

(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B3017362
CAS No.: 1354354-43-0
M. Wt: 168.284
InChI Key: YPMDREPFLIKFTB-UWVGGRQHSA-N
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Description

(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound This compound features a unique structure that includes both pyrrole and pyrazine rings, making it a member of the pyrrolopyrazine family

Preparation Methods

The synthesis of (3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazine precursors. The process typically includes the following steps:

Chemical Reactions Analysis

(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolopyrazine derivatives .

Scientific Research Applications

(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:

Comparison with Similar Compounds

(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting combination of biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3R,8aS)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMDREPFLIKFTB-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN2CCCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN2CCC[C@H]2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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